molecular formula C11H16N2 B1658636 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine CAS No. 61695-04-3

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine

Cat. No. B1658636
CAS RN: 61695-04-3
M. Wt: 176.26 g/mol
InChI Key: GJCXJKZNAKBPNO-UHFFFAOYSA-N
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Description

“2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine” is a chemical compound that is part of the isoquinoline alkaloids family . It is a secondary amine with the chemical formula C11H16N2 .


Synthesis Analysis

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine and its derivatives has garnered significant attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine is characterized by a tetrahydroisoquinoline (THIQ) nucleus, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . The InChI code for this compound is 1S/C11H16N2/c1-2-13-7-9-5-3-4-6-10(9)11(12)8-13/h3-6,11H,2,7-8,12H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine is a liquid . The molecular weight of this compound is 176.26 . The storage temperature for this compound is 4 °C .

Scientific Research Applications

Redox Annulations and Dual C–H Functionalization

Research indicates that amines, including tetrahydroisoquinolines, undergo redox-neutral annulations with various aldehydes and analogues, involving dual C–H bond functionalization. These transformations are promoted by acetic acid, serving as a cosolvent, showcasing the compound's potential in constructing complex molecular architectures through efficient and selective bond formation processes (Zhu & Seidel, 2017); (Paul, Adili, & Seidel, 2019).

Asymmetric Synthesis and Natural Product Construction

The compound serves as a key building block in the asymmetric synthesis of natural products, particularly alkaloids, via the Pictet–Spengler Reaction (PSR). This highlights its critical role in synthesizing biologically active compounds with significant therapeutic potential, reflecting its versatility in organic synthesis and drug discovery efforts (Heravi, Zadsirjan, & Malmir, 2018).

Application in Antibiotic Discovery

The tetrahydroisoquinoline scaffold is foundational in discovering new antibiotics, as evidenced by the isolation of novel natural products with significant antimicrobial activity. This underscores the compound's importance in addressing ongoing challenges in antibiotic resistance and the need for new therapeutic agents (Asolkar et al., 2004).

Electrospray Mass Spectrometry and Analytical Chemistry

In analytical chemistry, derivatives of tetrahydroisoquinoline have been explored for their utility in mass spectrometry, offering insights into the structural analysis and characterization of complex molecules. This application is crucial for advancing analytical methodologies and enhancing our understanding of molecular dynamics and interactions (Harvey, 2000).

Safety and Hazards

The safety information for 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine indicates that it is harmful if swallowed and in contact with skin. It may cause an allergic skin reaction and causes serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-7-9-5-3-4-6-10(9)11(12)8-13/h3-6,11H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCXJKZNAKBPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600719
Record name 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine

CAS RN

61695-04-3
Record name 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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